molecular formula C20H15N3O3 B11456291 8-(furan-2-yl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

8-(furan-2-yl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

Cat. No.: B11456291
M. Wt: 345.4 g/mol
InChI Key: KWJXGVYVUYNAFT-UHFFFAOYSA-N
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Description

8-(FURAN-2-YL)-2-PHENYL-1H,2H,3H,6H,7H,8H,9H-PYRAZOLO[3,4-C]ISOQUINOLINE-1,6-DIONE is a complex organic compound that belongs to the class of pyrazoloisoquinoline derivatives This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a pyrazoloisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(FURAN-2-YL)-2-PHENYL-1H,2H,3H,6H,7H,8H,9H-PYRAZOLO[3,4-C]ISOQUINOLINE-1,6-DIONE typically involves multi-step organic reactions. One common method includes the regioselective inverse electron demand Diels–Alder reaction between furan-substituted 1,2,4,5-tetrazine and an electron-deficient compound such as 2-(2-alkyl)-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like chromatography and crystallization is also essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(FURAN-2-YL)-2-PHENYL-1H,2H,3H,6H,7H,8H,9H-PYRAZOLO[3,4-C]ISOQUINOLINE-1,6-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

8-(FURAN-2-YL)-2-PHENYL-1H,2H,3H,6H,7H,8H,9H-PYRAZOLO[3,4-C]ISOQUINOLINE-1,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(FURAN-2-YL)-2-PHENYL-1H,2H,3H,6H,7H,8H,9H-PYRAZOLO[3,4-C]ISOQUINOLINE-1,6-DIONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and are often elucidated through computational studies and experimental assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(FURAN-2-YL)-2-PHENYL-1H,2H,3H,6H,7H,8H,9H-PYRAZOLO[3,4-C]ISOQUINOLINE-1,6-DIONE is unique due to its specific combination of a furan ring, a phenyl group, and a pyrazoloisoquinoline core. This structure imparts distinct electronic properties, making it valuable for applications in organic electronics and as a potential therapeutic agent.

Properties

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

8-(furan-2-yl)-2-phenyl-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione

InChI

InChI=1S/C20H15N3O3/c24-16-10-12(17-7-4-8-26-17)9-14-15(16)11-21-19-18(14)20(25)23(22-19)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,21,22)

InChI Key

KWJXGVYVUYNAFT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C3C(=C21)C(=O)N(N3)C4=CC=CC=C4)C5=CC=CO5

Origin of Product

United States

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